2-(Diethylphosphorothioyl)-1,3-benzothiazole
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Overview
Description
2-(Diethylphosphorothioyl)-1,3-benzothiazole is an organophosphorus compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzothiazole ring substituted with a diethylphosphorothioyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylphosphorothioyl)-1,3-benzothiazole typically involves the reaction of O,O’-diethyl thiophosphoric acids with benzyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O’-diethyl thiophosphate anion . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of microwave irradiation in industrial settings has been explored to enhance reaction rates and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylphosphorothioyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Diethylphosphorothioyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pesticides and as a stabilizer in polymer manufacturing
Mechanism of Action
The mechanism of action of 2-(Diethylphosphorothioyl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The diethylphosphorothioyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylphosphorothioyl)-1,3-benzoxazole
- 2-(Diethylphosphorothioyl)-1,3-benzimidazole
- 2-(Diethylphosphorothioyl)-1,3-thiazole
Uniqueness
2-(Diethylphosphorothioyl)-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzothiazole ring enhances its stability and allows for diverse functionalization, making it a versatile compound in various applications .
Properties
CAS No. |
116089-68-0 |
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Molecular Formula |
C11H14NPS2 |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H14NPS2/c1-3-13(14,4-2)11-12-9-7-5-6-8-10(9)15-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
YQVFPDKCGHTTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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